1-benzyl-N-[(3,4,5-trimethoxyphenyl)methyl]piperidine-4-carboxamide
Overview
Description
1-Benzyl-N-[(3,4,5-trimethoxyphenyl)methyl]piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group, a trimethoxyphenyl moiety, and a piperidine ring. The trimethoxyphenyl group is known for its versatile pharmacophore properties, making this compound of significant interest in medicinal chemistry and pharmacology .
Preparation Methods
Chemical Reactions Analysis
1-Benzyl-N-[(3,4,5-trimethoxyphenyl)methyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
1-Benzyl-N-[(3,4,5-trimethoxyphenyl)methyl]piperidine-4-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-benzyl-N-[(3,4,5-trimethoxyphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trimethoxyphenyl group plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects. This compound has been shown to inhibit enzymes like tubulin and heat shock protein 90, which are involved in cell division and stress response pathways .
Comparison with Similar Compounds
1-Benzyl-N-[(3,4,5-trimethoxyphenyl)methyl]piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:
1-Benzyl-3-methoxycarbonyl-4-piperidone: This compound shares a similar piperidine core but differs in the functional groups attached, leading to different chemical and biological properties.
1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine: This derivative acts as a dopamine reuptake inhibitor and has distinct pharmacological effects compared to the trimethoxyphenyl derivative.
The uniqueness of this compound lies in its trimethoxyphenyl group, which imparts specific pharmacophore properties, making it a valuable compound for various scientific and medicinal applications .
Properties
IUPAC Name |
1-benzyl-N-[(3,4,5-trimethoxyphenyl)methyl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4/c1-27-20-13-18(14-21(28-2)22(20)29-3)15-24-23(26)19-9-11-25(12-10-19)16-17-7-5-4-6-8-17/h4-8,13-14,19H,9-12,15-16H2,1-3H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKQWDPRCASUMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNC(=O)C2CCN(CC2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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